molecular formula C7H3BrF2O2 B13460002 3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde

3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde

Cat. No.: B13460002
M. Wt: 237.00 g/mol
InChI Key: YJWLHCDFRPPBDU-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the bromination of 2,6-difluoro-4-hydroxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.

Major Products Formed

    Oxidation: 3-Bromo-2,6-difluoro-4-hydroxybenzoic acid.

    Reduction: 3-Bromo-2,6-difluoro-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde depends on its specific application. In enzyme inhibition studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The combination of these functional groups makes it a versatile intermediate for various synthetic applications, offering distinct advantages in terms of selectivity and efficiency in chemical reactions.

Properties

Molecular Formula

C7H3BrF2O2

Molecular Weight

237.00 g/mol

IUPAC Name

3-bromo-2,6-difluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrF2O2/c8-6-5(12)1-4(9)3(2-11)7(6)10/h1-2,12H

InChI Key

YJWLHCDFRPPBDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)C=O)F)Br)O

Origin of Product

United States

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